molecular formula C6H13ClN2O B13400325 1,5-Dimethylpiperazin-2-one hydrochloride

1,5-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B13400325
M. Wt: 164.63 g/mol
InChI Key: IZGGYHQSCQYBLM-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups and a hydrochloride salt. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylpiperazin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of piperazine are converted to the desired intermediate compounds.

    Purification: The intermediate compounds are purified through crystallization or distillation.

    Final Conversion: The purified intermediates are converted to this compound and further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1,5-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, common pathways include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethylpiperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1,5-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGYHQSCQYBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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